2H-1,4-Benzothiazin-3(4H)-one, 2-chloro-
Description
2H-1,4-Benzothiazin-3(4H)-one derivatives are heterocyclic compounds featuring a benzothiazine core with diverse biological activities. The 2-chloro-substituted variant, 2H-1,4-Benzothiazin-3(4H)-one, 2-chloro-, is synthesized via chlorination of the parent compound followed by nucleophilic substitution . Recent advances in synthesis, such as LDA-mediated cyclization, have improved yields and operational simplicity compared to traditional methods .
Properties
CAS No. |
55043-49-7 |
|---|---|
Molecular Formula |
C8H6ClNOS |
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-chloro-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H6ClNOS/c9-7-8(11)10-5-3-1-2-4-6(5)12-7/h1-4,7H,(H,10,11) |
InChI Key |
ONZFKCLIDSARQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- The sulfur atom in benzothiazinones increases nucleophilicity at C2 compared to benzoxazinones, enabling diverse substitution patterns .
Key Insights :
- Benzothiazinones show broader biological versatility, with MAO inhibition relevant to neurodegenerative diseases and antifungal activity against Candida .
- Benzoxazinones, while structurally similar, exhibit narrower antifungal spectra, likely due to reduced stability of the oxygen-containing ring .
Key Insights :
- Modern LDA-mediated methods for benzothiazinones offer operational simplicity and compatibility with diverse substituents .
- Benzoxazinone synthesis relies on reductive cyclization, which may introduce regioselectivity challenges .
Physicochemical Properties
Limited data exist for the 2-chloro derivative, but related compounds provide insights:
- 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one : Molecular mass 241.69 g/mol, ChemSpider ID 13722643 .
- 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide : Higher polarity due to sulfone group; 95% purity available commercially .
- Fluconazole-benzothiazinone hybrids: Melting points ~134–135°C, indicative of crystalline stability .
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